Azanator

Übersicht

Beschreibung

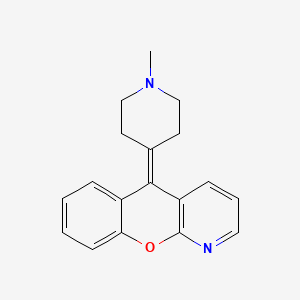

Azanator ist eine chemische Verbindung mit der Summenformel C₁₈H₁₈N₂O. Sie ist bekannt für ihre einzigartige Struktur, die einen Benzopyrano-Pyridin-Kern beinhaltet. Diese Verbindung hat eine Dichte von 1.206 g/cm³ und einen Siedepunkt von 432.4°C bei 760 mmHg

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Azanator kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Kupplung spezifischer aromatischer Verbindungen beinhalten. Ein gängiges Verfahren umfasst die Reaktion eines Diazoniumsalzes mit einer elektronenreichen aromatischen Verbindung unter sauren Bedingungen. Dieser Prozess erfordert typischerweise niedrige Temperaturen, um die Stabilität des Diazoniumsalzes zu erhalten .

Industrielle Produktionsverfahren

In industriellen Umgebungen beinhaltet die Produktion von this compound häufig großvolumige Batchreaktoren, in denen die Diazoniumkupplungsreaktion durchgeführt wird. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Einsatz von Durchflussreaktoren wurde ebenfalls untersucht, um die Effizienz und Skalierbarkeit zu verbessern .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um je nach verwendetem Oxidationsmittel verschiedene Produkte zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Amin-Derivate umwandeln.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen eine seiner funktionellen Gruppen durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen beinhalten typischerweise Reagenzien wie Halogene oder Nucleophile unter bestimmten Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene sauerstoffhaltige Derivate ergeben, während die Reduktion Aminverbindungen produzieren kann .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: this compound-Derivate werden auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebsaktivitäten.

Medizin: Es wird aktiv an der Erforschung des Einsatzes von this compound in der Medikamentenentwicklung geforscht, insbesondere für sein Potenzial als therapeutisches Mittel.

Industrie: This compound wird bei der Herstellung von Farbstoffen, Pigmenten und anderen industriellen Chemikalien verwendet

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Es kann an Enzyme und Rezeptoren binden, deren Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und den Derivaten von this compound ab, die untersucht werden .

Analyse Chemischer Reaktionen

Types of Reactions

Azanator undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amine compounds .

Wissenschaftliche Forschungsanwendungen

Azanator has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the use of this compound in drug development, particularly for its potential as a therapeutic agent.

Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of azanator involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of this compound being studied .

Vergleich Mit ähnlichen Verbindungen

Azanator ist einzigartig aufgrund seiner Benzopyrano-Pyridin-Kernstruktur, die es von anderen ähnlichen Verbindungen unterscheidet. Einige ähnliche Verbindungen umfassen:

Azoverbindungen: Diese Verbindungen enthalten die -N=N- funktionelle Gruppe und werden häufig in Farbstoffen und Pigmenten verwendet.

Azacyclen: Dies sind cyclische Verbindungen, die Stickstoffatome enthalten, wie Azetidin und Piperidin.

Biologische Aktivität

Azanator, a compound belonging to the class of quinoline derivatives, has garnered attention due to its potential biological activities, particularly in the context of cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, including its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

This compound is characterized as an aza analogue of the naphthalene chromophore. Its structural modifications enhance its interaction with biological targets, leading to significant growth-inhibitory properties in various human cell lines. Research indicates that this compound does not primarily exert its cytotoxic effects through direct DNA interaction but rather through alternative pathways that may involve receptor-mediated mechanisms or modulation of cellular signaling pathways .

Table 1: Structural Characteristics of this compound Derivatives

| Compound Name | Chemical Structure | Key Features |

|---|---|---|

| This compound | This compound Structure | Aza analogue of naphthalene |

| 5-Arylquinolines | 5-Arylquinoline Structure | Growth inhibition in human cell lines |

| 6-Heteroaryl Naphthalenes | 6-Heteroaryl Structure | Non-fused tricyclic systems |

Antitumor Activity

Several studies have evaluated the antitumor efficacy of this compound and its derivatives. In a notable investigation, a series of quinoline derivatives were synthesized and tested against multiple human cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition, with IC50 values suggesting moderate to high potency .

Case Study: In Vitro Testing

In vitro assays demonstrated that this compound derivatives could inhibit the proliferation of various cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values for these assays ranged from 70 µM to 78.19 µM, indicating effective cytotoxicity while maintaining selectivity towards normal cells .

Table 2: In Vitro Antitumor Activity Results

| Cell Line | Compound | IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| HeLa | This compound | 70 | 2.5 |

| MCF-7 | This compound | 78.19 | 3.0 |

| Normal Cells | HEK293 | >100 | - |

Research indicates that this compound may activate several signaling pathways involved in apoptosis and cell cycle regulation. For instance, it has been shown to activate NF-kappaB, which plays a crucial role in cell survival and proliferation . Additionally, it induces the production of tumor necrosis factor (TNF), suggesting an inflammatory response that may contribute to its antitumor effects.

Table 3: Mechanistic Insights

| Mechanism | Description |

|---|---|

| NF-kappaB Activation | Promotes cell survival and proliferation |

| TNF Production | Induces inflammatory response leading to apoptosis |

| Cell Cycle Regulation | Modulates key checkpoints affecting tumor growth |

Eigenschaften

CAS-Nummer |

37855-92-8 |

|---|---|

Molekularformel |

C18H18N2O |

Molekulargewicht |

278.3 g/mol |

IUPAC-Name |

5-(1-methylpiperidin-4-ylidene)chromeno[2,3-b]pyridine |

InChI |

InChI=1S/C18H18N2O/c1-20-11-8-13(9-12-20)17-14-5-2-3-7-16(14)21-18-15(17)6-4-10-19-18/h2-7,10H,8-9,11-12H2,1H3 |

InChI-Schlüssel |

ALIOEEFZPKWPAV-UHFFFAOYSA-N |

SMILES |

CN1CCC(=C2C3=C(N=CC=C3)OC4=CC=CC=C42)CC1 |

Kanonische SMILES |

CN1CCC(=C2C3=C(N=CC=C3)OC4=CC=CC=C42)CC1 |

Aussehen |

Solid powder |

Key on ui other cas no. |

37855-92-8 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

5-(4-(N-methyl)piperidylidene)-5H-(1)benzopyrano(2,3-b)pyridine azanator Sch 15280 Sch-15280 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.